molecular formula C23H25ClN8O2S B2421056 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 713125-87-2

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2421056
CAS No.: 713125-87-2
M. Wt: 513.02
InChI Key: WZGRCFBJRCHNEN-UHFFFAOYSA-N
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Description

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H25ClN8O2S and its molecular weight is 513.02. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

  • New Mannich bases derived from pyrrolidine-2,5-diones, including compounds similar to the specified chemical, have been synthesized and evaluated for anticonvulsant activity. Several molecules demonstrated promising results, particularly in the maximal electroshock seizure test (Obniska et al., 2010).

Antimicrobial Activity

  • Novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis have been synthesized. These compounds are designed to disrupt peptidoglycan biosynthesis, exhibiting antiproliferative effects and showing promise as potent inhibitors of Mycobacterium tuberculosis (Konduri et al., 2020).

Antidepressant and Anxiolytic Properties

  • Studies on arylpiperazine derivatives of purine-2,6-diones, including compounds structurally related to the query, have shown potential as ligands for serotonin receptors. These compounds exhibit antidepressant and anxiolytic-like activities, highlighting their therapeutic potential in mental health (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

  • Derivatives of the compound, specifically those with 8-alkylamino substitutions, have been synthesized and tested for their cardiovascular activities. They displayed significant antiarrhythmic and hypotensive activities, suggesting their potential application in cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Anti-Inflammatory and Analgesic Effects

  • Synthesized derivatives of pyrimidine with structural similarities to the specified compound have been evaluated for anti-inflammatory and analgesic activities. Some of these derivatives showed significant effectiveness in these areas (Abu‐Hashem et al., 2020).

Antihistaminic Activity

  • Some derivatives of purine-2,6-diones have been shown to exhibit antihistaminic activity, demonstrating their potential use in allergy treatment (Pascal et al., 1985).

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN8O2S/c1-29-19-18(20(33)28-23(29)34)32(9-4-14-35-21-25-7-3-8-26-21)22(27-19)31-12-10-30(11-13-31)17-6-2-5-16(24)15-17/h2-3,5-8,15H,4,9-14H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGRCFBJRCHNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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